molecular formula C10H13N3O3 B13486619 4-Nitro-2-(piperazin-1-yl)phenol

4-Nitro-2-(piperazin-1-yl)phenol

Cat. No.: B13486619
M. Wt: 223.23 g/mol
InChI Key: ODWLRYIRZDJJBR-UHFFFAOYSA-N
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Description

4-Nitro-2-(piperazin-1-yl)phenol is an organic compound with the molecular formula C10H13N3O3 It is a derivative of phenol and piperazine, characterized by the presence of a nitro group at the 4-position and a piperazinyl group at the 2-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(piperazin-1-yl)phenol typically involves the nitration of 2-(piperazin-1-yl)phenol. One common method includes the following steps:

    Nitration Reaction: 2-(piperazin-1-yl)phenol is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 4-position.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(piperazin-1-yl)phenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters when treated with alkyl halides or acyl chlorides, respectively.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-Amino-2-(piperazin-1-yl)phenol.

    Substitution: Alkylated or acylated derivatives of this compound.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-Nitro-2-(piperazin-1-yl)phenol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is studied for its potential antimicrobial and antiviral properties.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(piperazin-1-yl)phenol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, derivatives of this compound have been studied as acetylcholinesterase inhibitors, which can enhance cognitive function by preventing the breakdown of acetylcholine in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2-(piperazin-1-yl)phenol is unique due to the presence of both a nitro group and a piperazinyl group, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as a precursor for further functionalization, while the piperazinyl group provides a versatile scaffold for drug design.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

4-nitro-2-piperazin-1-ylphenol

InChI

InChI=1S/C10H13N3O3/c14-10-2-1-8(13(15)16)7-9(10)12-5-3-11-4-6-12/h1-2,7,11,14H,3-6H2

InChI Key

ODWLRYIRZDJJBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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